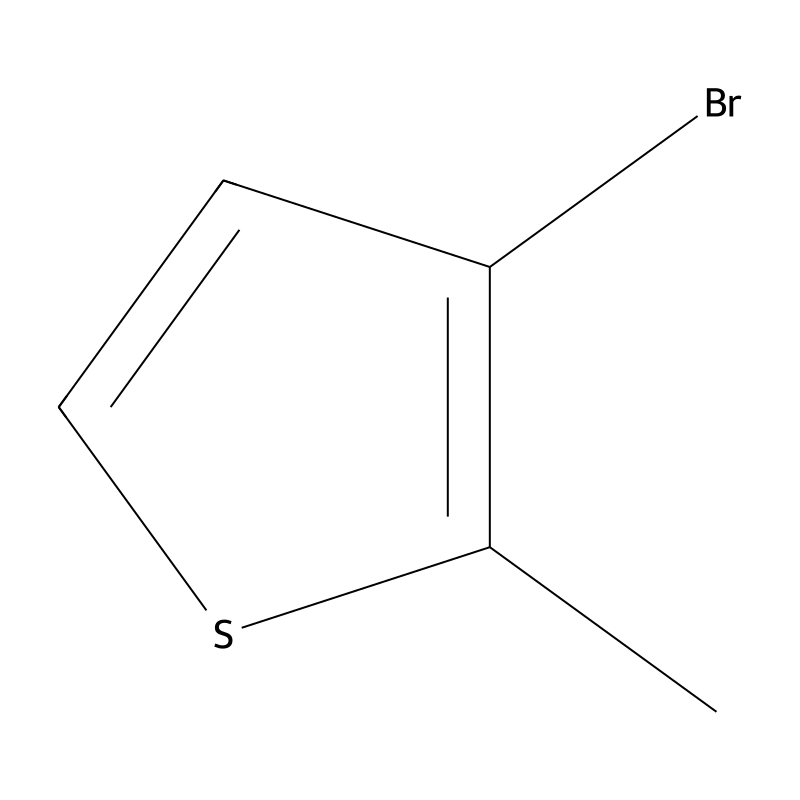

3-Bromo-2-methylthiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3-Bromo-2-methylthiophene is an organosulfur compound with the chemical formula C5H5BrS. While its specific applications in scientific research are not extensively documented, it has been synthesized and characterized for various purposes. Studies describe methods for its preparation using different starting materials and reaction conditions [, ].

Potential Applications:

Due to its unique structure containing a bromine atom and a methyl group attached to a five-membered thiophene ring, 3-bromo-2-methylthiophene holds potential for various research applications. Here are some potential areas of exploration:

- Intermediate in Organic Synthesis: The presence of reactive bromine and methyl groups makes 3-bromo-2-methylthiophene a potential intermediate in the synthesis of more complex organic molecules. By utilizing various coupling reactions, it could be employed to introduce the bromo and methyl functionalities into target molecules [].

- Medicinal Chemistry Exploration: The thiophene ring and the presence of different substituents are common features in various bioactive molecules. 3-Bromo-2-methylthiophene could be investigated for its potential biological activity, although specific studies in this area are currently limited. However, its structural similarity to known bioactive molecules warrants further exploration [].

- Material Science Investigations: The aromatic character of the thiophene ring and the presence of different substituents can influence the material properties of molecules. 3-Bromo-2-methylthiophene could be potentially utilized in material science research to explore its potential applications in areas like conducting polymers or organic electronics, although dedicated research in this field is scarce [].

3-Bromo-2-methylthiophene is an organosulfur compound characterized by a five-membered aromatic ring containing both sulfur and bromine atoms. Its molecular formula is C5H5BrS, and it has a molecular weight of approximately 177.06 g/mol. The compound features a methyl group and a bromine atom attached to the thiophene ring, contributing to its unique chemical properties. It appears as a pale yellow liquid with a boiling point ranging from 173 °C to 176 °C and is soluble in solvents like chloroform and ethyl acetate, but insoluble in water .

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to proper chemical waste disposal procedures.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of various substituted thiophenes. This reaction can occur in polar aprotic solvents such as N,N-dimethylformamide .

- Arylation Reactions: Selective direct arylation can occur when reacting with aryl bromides, yielding a range of 2-aryl-4-bromo-5-methylthiophenes. This method is significant for synthesizing complex aromatic compounds .

- Grignard Reactions: The compound can also react with Grignard reagents, forming heterocyclic derivatives that expand its utility in organic synthesis .

The synthesis of 3-bromo-2-methylthiophene typically involves bromination of 2-methylthiophene using brominating agents such as N-bromosuccinimide or hydrogen bromide. Key steps in the synthesis include:

- Bromination Reaction: A solution of 2-methylthiophene is treated with a brominating agent under controlled conditions to yield 3-bromo-2-methylthiophene.

- Purification: The product is usually purified through distillation or chromatography to achieve the desired purity level.

Alternative methods may also involve the use of different solvents or catalysts to optimize yield and selectivity .

3-Bromo-2-methylthiophene serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its applications include:

- Pharmaceutical Intermediates: Used in synthesizing various biologically active compounds, including antiviral agents.

- Material Science: Employed in creating conductive polymers and organic semiconductors due to its electronic properties.

- Research Tool: Utilized in laboratories for studying reaction mechanisms involving thiophene derivatives .

Interaction studies involving 3-bromo-2-methylthiophene focus on its reactivity with nucleophiles and electrophiles, which is crucial for understanding its role in synthetic pathways. These studies provide insights into:

- Mechanisms of Reaction: Understanding how this compound reacts under different conditions helps chemists predict outcomes in synthetic routes.

- Biological Interactions: Although specific studies are sparse, examining interactions with biological targets could reveal potential therapeutic applications.

Several compounds share structural similarities with 3-bromo-2-methylthiophene, each exhibiting unique properties:

Uniqueness of 3-Bromo-2-Methylthiophene:

The presence of both bromine and methyl groups on the thiophene ring distinguishes it from other thiophenes, enhancing its reactivity and potential applications in pharmaceuticals and materials science.

Bromination of 2-Methylthiophene

The most widely employed method for synthesizing 3-Bromo-2-methylthiophene involves the direct bromination of 2-methylthiophene using electrophilic brominating agents. The regioselectivity of this reaction is governed by the electronic properties of the thiophene ring and the directing effects of the methyl substituent [2].

N-Bromosuccinimide Method: The preferred classical approach utilizes N-bromosuccinimide as the brominating agent in glacial acetic acid or chloroform at controlled temperatures between 0-35°C. This method provides excellent regioselectivity for the 3-position due to the electronic deactivation of the 5-position by the methyl group. The reaction typically proceeds with yields ranging from 60-85% and offers the advantage of mild reaction conditions with minimal side product formation [2] [3].

The reaction mechanism involves electrophilic aromatic substitution where the bromine cation generated from N-bromosuccinimide attacks the electron-rich 3-position of the thiophene ring. The intermediate arenium ion is stabilized through resonance with the sulfur atom, and subsequent deprotonation yields the desired product [4].

Direct Bromination with Liquid Bromine: An alternative approach employs liquid bromine in acetic acid at low temperatures (0-10°C). While this method uses more readily available reagents, it typically provides lower yields (45-70%) due to the formation of multiple brominated products and requires careful temperature control to minimize over-bromination [5] [6].

From 3-Bromothiophene Precursors

The process typically involves treatment of 3-bromothiophene with n-butyllithium at -78°C to generate 3-lithiothiophene, which is subsequently quenched with methyl iodide or other methylating agents. This approach provides good yields (70-90%) and allows for precise control over the substitution pattern, though it requires multiple synthetic steps and specialized low-temperature equipment [9] [10].

Regioselective Functionalization Approaches

Advanced regioselective methods have been developed that allow for controlled bromination at specific positions of methylated thiophenes. These approaches often involve the use of directing groups or specialized reaction conditions to override the inherent electronic preferences of the thiophene system [5] [11].

Lithiation-Directed Bromination: This methodology involves the sequential lithiation of 2-methylthiophene followed by controlled bromination with molecular bromine. The reaction can be precisely controlled through stoichiometric manipulation of the lithium source and bromine, allowing for mono- or di-bromination as desired. Yields typically range from 65-93% with excellent regioselectivity [5] [11].

Controlled Stoichiometric Bromination: Recent developments have demonstrated that the position of bromination can be controlled through appropriate stoichiometric amounts of lithium sources and bromine. The reaction may be performed at temperatures ranging from -100 to 0°C, with reaction times varying from 0.5 to 24 hours depending on the specific conditions employed [5] [11].

Modern Synthetic Approaches

Transition Metal-Catalyzed Methods

Contemporary synthetic approaches have increasingly focused on transition metal-catalyzed methodologies that offer enhanced selectivity and functional group tolerance. These methods represent a significant advancement over traditional electrophilic substitution reactions [12] [13] [14].

Palladium-Catalyzed Systems: Palladium catalysts have proven particularly effective for the regioselective functionalization of thiophene derivatives. These systems typically operate under mild conditions and provide excellent control over substitution patterns. Cross-coupling reactions utilizing palladium catalysts can achieve yields of 55-85% while tolerating a wide range of functional groups [15] [16] [17].

Rhodium-Catalyzed Reactions: Recent developments in rhodium catalysis have enabled novel synthetic routes to brominated thiophenes through sequential carbon-hydrogen functionalization processes. These methods offer unique regioselectivity patterns and can provide access to substitution patterns that are difficult to achieve through traditional approaches [12] [13].

Catalyst-Controlled Regioselectivity: Advanced catalyst systems have been developed that can override the inherent electronic bias of thiophene substrates, enabling access to multiple regioisomers from a single starting material. This approach represents a significant advancement in synthetic flexibility and product diversity [14] [18].

Microwave-Assisted Synthesis

Microwave-assisted synthetic methods have emerged as powerful tools for the preparation of thiophene derivatives, offering significant advantages in terms of reaction time, energy efficiency, and product selectivity [19] [20] [21].

Accelerated Reaction Kinetics: Microwave irradiation can dramatically reduce reaction times from hours to minutes while maintaining or improving product yields. For example, thiophene coupling reactions that traditionally require 6-24 hours can be completed in 5-60 minutes under microwave conditions with yields ranging from 70-96% [20] [21] [22].

Enhanced Selectivity: The unique heating profile provided by microwave irradiation often leads to improved reaction selectivity and reduced side product formation. This is particularly beneficial for bromination reactions where over-reaction can be problematic [19] [16].

Green Chemistry Benefits: Microwave-assisted methods typically require lower overall energy input and can often be performed under solvent-free conditions, aligning with green chemistry principles [22].

Green Chemistry Protocols

The development of environmentally sustainable synthetic protocols has become increasingly important in thiophene chemistry, driven by both regulatory requirements and economic considerations [23] [24] [25].

Solvent-Free Methods: Several protocols have been developed that eliminate the need for organic solvents entirely. These methods typically employ solid-supported reagents or neat reaction conditions, resulting in significant waste reduction and simplified purification procedures [26] [25].

Renewable Feedstock Utilization: Recent research has focused on developing synthetic routes that utilize renewable starting materials. For example, methods for synthesizing thiophenes from biomass-derived compounds have been demonstrated, offering a more sustainable approach to thiophene production [24] [27].

Ionic Liquid Systems: The use of ionic liquids as reaction media has enabled the development of more environmentally friendly synthetic protocols. These systems often provide enhanced reaction rates and selectivities while allowing for easy catalyst and solvent recovery [28] [22].

Industrial Synthesis and Scale-up

Process Development Considerations

The translation of laboratory-scale synthetic methods to industrial production requires careful consideration of multiple factors including safety, economics, environmental impact, and product quality [29] [30] [31].

Safety and Risk Assessment: Industrial bromination processes require comprehensive safety protocols due to the reactive nature of brominating agents. Process design must incorporate appropriate containment systems, emergency response procedures, and worker protection measures [32] [33].

Economic Optimization: Industrial processes must be optimized for cost-effectiveness through consideration of raw material costs, energy requirements, waste treatment expenses, and capital equipment investments. Process intensification techniques such as continuous flow processing can significantly improve economic viability [29] [31].

Environmental Compliance: Modern industrial processes must meet stringent environmental regulations regarding emissions, waste disposal, and resource utilization. This has driven the development of cleaner production technologies and waste minimization strategies [24] [33].

Scale-up Methodology: The transition from laboratory to industrial scale requires systematic optimization of reaction parameters including heat transfer, mass transfer, mixing efficiency, and residence time distribution. Flow chemistry approaches have proven particularly valuable for scale-up applications [30].

Purification and Isolation Techniques

The industrial production of high-purity 3-Bromo-2-methylthiophene requires sophisticated purification strategies that can be implemented at commercial scale while maintaining economic viability [32] [34] [35].

Distillation Methods: Fractional distillation remains the primary purification method for industrial thiophene production due to its scalability and cost-effectiveness. Modern distillation systems can achieve purities of 90-95% while handling large throughputs [32] [36].

Advanced Separation Technologies: For applications requiring ultra-high purity, advanced separation techniques such as preparative chromatography and specialized crystallization methods may be employed. These methods can achieve purities exceeding 99% but are typically limited to smaller-scale applications due to cost considerations [34] [35].

Process Integration: Industrial purification systems are increasingly designed as integrated processes that combine multiple separation techniques to optimize both purity and yield while minimizing waste generation. This approach often incorporates solvent recovery systems and waste treatment technologies [32] [33].

Quality Control Systems: Industrial production requires comprehensive analytical systems for real-time monitoring of product quality and process parameters. Advanced analytical techniques including gas chromatography, high-performance liquid chromatography, and spectroscopic methods are typically employed [37] [38] [39].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Flammable;Acute Toxic;Irritant